Cas no 1807890-96-5 (rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis)

rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis 化学的及び物理的性質
名前と識別子
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- rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis
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rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6490085-0.1g |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride |
1807890-96-5 | 95.0% | 0.1g |
$407.0 | 2025-03-15 | |
Enamine | EN300-6490085-0.5g |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride |
1807890-96-5 | 95.0% | 0.5g |
$914.0 | 2025-03-15 | |
1PlusChem | 1P01ELB1-50mg |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis |
1807890-96-5 | 95% | 50mg |
$388.00 | 2024-06-18 | |
1PlusChem | 1P01ELB1-1g |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis |
1807890-96-5 | 95% | 1g |
$1511.00 | 2024-06-18 | |
A2B Chem LLC | AX59613-5g |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis |
1807890-96-5 | 95% | 5g |
$3610.00 | 2024-04-20 | |
1PlusChem | 1P01ELB1-5g |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis |
1807890-96-5 | 95% | 5g |
$4260.00 | 2024-06-18 | |
1PlusChem | 1P01ELB1-500mg |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis |
1807890-96-5 | 95% | 500mg |
$1192.00 | 2024-06-18 | |
A2B Chem LLC | AX59613-100mg |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis |
1807890-96-5 | 95% | 100mg |
$464.00 | 2024-04-20 | |
A2B Chem LLC | AX59613-500mg |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis |
1807890-96-5 | 95% | 500mg |
$998.00 | 2024-04-20 | |
Enamine | EN300-6490085-0.25g |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride |
1807890-96-5 | 95.0% | 0.25g |
$579.0 | 2025-03-15 |
rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis 関連文献
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rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cisに関する追加情報
Rac-(2R,4R)-1,2-Dimethylpiperidine-4-Carboxylic Acid Hydrochloride, Cis (CAS No. 1807890-96-5)
The compound rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, cis (CAS No. 1807890-96-5) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which have gained considerable attention due to their diverse biological activities and potential therapeutic applications. The molecule's structure is characterized by a piperidine ring with two methyl groups at positions 1 and 2, a carboxylic acid group at position 4, and a hydrochloride counterion. The stereochemistry of the compound is specified as racemic (rac) with the configuration (2R,4R), indicating a specific spatial arrangement of substituents on the piperidine ring.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of piperidine derivatives. The cis configuration of this compound plays a crucial role in its pharmacokinetic properties and interactions with biological targets. Researchers have explored the synthesis of this compound through various routes, including asymmetric synthesis and stereocontrolled reactions, to optimize its yield and purity. These advancements have been documented in recent publications, emphasizing the need for precise control over stereochemistry in drug development.
The rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride has shown promising results in preclinical studies as a potential therapeutic agent. Its ability to modulate specific biological pathways has been investigated in cellular and animal models. For instance, studies have demonstrated its potential as an antagonist or agonist at certain receptor sites, making it a candidate for treating conditions such as neurological disorders or inflammatory diseases.
In terms of chemical synthesis, this compound can be synthesized via multi-step processes involving ring formation, functional group transformations, and stereochemical manipulations. The use of advanced techniques such as enantioselective catalysis has enabled researchers to achieve high enantiomeric excess (ee) in the synthesis of this compound. These methods are detailed in recent research articles that focus on improving synthetic efficiency and scalability for potential large-scale production.
The physical and chemical properties of CAS No. 1807890-96-5 have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies provide insights into its molecular structure, stability under various conditions, and solubility profiles—factors that are critical for its formulation into pharmaceutical products.
Moreover, computational studies using molecular modeling and docking simulations have been conducted to predict the binding affinities of this compound to various protein targets. These computational approaches complement experimental findings and aid in understanding the molecular mechanisms underlying its biological activity.
In conclusion, the compound rac-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride (CAS No. 1807890-96-5) represents an important area of research with potential applications in drug discovery and development. Ongoing research continues to explore its therapeutic potential while refining synthetic methodologies for efficient production.
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